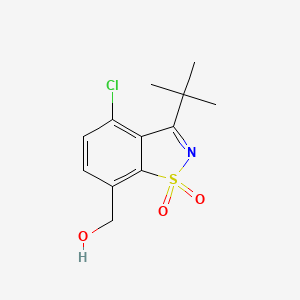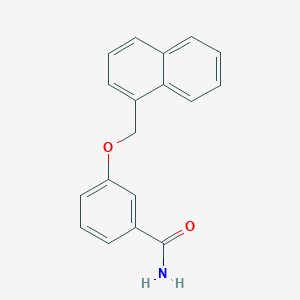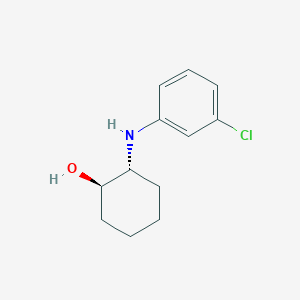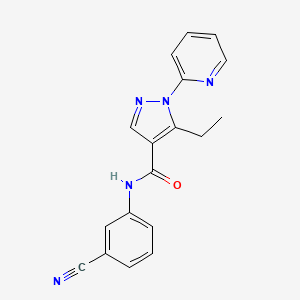
(3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a chloro substituent, and a benzisothiazole ring with a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common route involves the chlorination of 1,2-benzisothiazole followed by the introduction of the tert-butyl group and the methanol moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The process may include steps such as chlorination, alkylation, and hydroxylation, with careful control of temperature, pressure, and reaction time to maximize yield and purity.
化学反応の分析
Types of Reactions
(3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential effects on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
The compound’s potential medicinal properties are of interest, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for further investigation in pharmacology.
Industry
In industry, this compound may be used in the production of specialty chemicals, including agrochemicals and materials with specific properties.
作用機序
The mechanism of action of (3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
3-Chloro-1,2-benzisothiazole: A related compound with a similar benzisothiazole ring but lacking the tert-butyl and methanol groups.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl group, used in the synthesis of biologically active molecules.
Uniqueness
(3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure provides distinct reactivity patterns and interactions with biological targets, setting it apart from similar compounds.
特性
分子式 |
C12H14ClNO3S |
|---|---|
分子量 |
287.76 g/mol |
IUPAC名 |
(3-tert-butyl-4-chloro-1,1-dioxo-1,2-benzothiazol-7-yl)methanol |
InChI |
InChI=1S/C12H14ClNO3S/c1-12(2,3)11-9-8(13)5-4-7(6-15)10(9)18(16,17)14-11/h4-5,15H,6H2,1-3H3 |
InChIキー |
KKHIPVPQRDIEPA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NS(=O)(=O)C2=C(C=CC(=C21)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Propylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364398.png)
![4-Amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol](/img/structure/B13364418.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13364426.png)
![(3S,4R)-4-[butyl(ethyl)amino]oxolan-3-ol](/img/structure/B13364437.png)
![N-propyl-4-{4-[(propylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B13364439.png)
![4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)(1-methyl-1H-imidazol-2-yl)methyl]-2(1H)-pyridinone](/img/structure/B13364443.png)

![N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13364459.png)


![4,6-Dichloro-2-methyl-1H-pyrazolo[3,4-B]pyridin-3(2H)-one](/img/structure/B13364486.png)

![6-(1-Benzofuran-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364504.png)
